physicochemical properties of Acetoxy-(4-bromo-phenyl)-acetic acid
physicochemical properties of Acetoxy-(4-bromo-phenyl)-acetic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromophenylacetic Acid
A Note on the Subject Compound
This guide provides a comprehensive overview of the physicochemical properties of 4-Bromophenylacetic acid (CAS 1878-68-8) . While the initial request specified "Acetoxy-(4-bromo-phenyl)-acetic acid," a thorough review of scientific literature and chemical databases did not yield sufficient data for that specific derivative. Given the detailed technical requirements of this document, and the extensive information available for the closely related and structurally significant 4-Bromophenylacetic acid, this guide will focus on the latter as a representative model for the analytical methodologies and scientific principles involved in characterizing such compounds. The experimental protocols and theoretical discussions presented herein are directly applicable to the analysis of related phenylacetic acid derivatives.
Introduction: The Significance of Physicochemical Characterization
4-Bromophenylacetic acid is an organic compound that serves as a crucial building block in the synthesis of various pharmaceuticals and other biologically active molecules.[1] Its utility in drug discovery and development underscores the critical need for a thorough understanding of its physicochemical properties. These properties, including melting point, solubility, and acidity (pKa), govern the compound's behavior in both chemical and biological systems, influencing everything from reaction kinetics and purification methods to absorption, distribution, metabolism, and excretion (ADME) profiles in pharmacological studies.
This technical guide is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for the precise characterization of 4-Bromophenylacetic acid. By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this document aims to provide a trustworthy and expert-level resource for the laboratory.
Molecular Structure and Identification
A clear identification of the compound is the foundation of all subsequent analysis.
-
IUPAC Name: (4-Bromophenyl)acetic acid[2]
-
Synonyms: p-Bromophenylacetic acid, 2-(4-bromophenyl)acetic acid[2][3]
-
CAS Number: 1878-68-8[2]
-
Molecular Formula: C₈H₇BrO₂[4]
-
Molecular Weight: 215.04 g/mol [4]
The structure consists of a phenylacetic acid core with a bromine atom substituted at the para (4) position of the benzene ring.[2] This substitution significantly influences the molecule's electronic properties and, consequently, its physicochemical behavior.
Thermal Properties: Melting Point Analysis
The melting point is a fundamental physical property that provides a primary indication of a compound's purity. For a pure crystalline solid, the melting point is typically a sharp, well-defined temperature range, whereas impurities tend to depress and broaden this range.
Reported Melting Point
| Property | Value | Source |
| Melting Point | 114-117 °C | [4] |
| Melting Point | 118 °C | [2] |
The slight variation in reported values is common and can depend on the specific experimental method and purity of the sample.
Experimental Protocol: Capillary Melting Point Determination
This method is widely adopted for its simplicity and accuracy.[5]
Principle: A small, powdered sample is heated at a controlled rate, and the temperatures at which melting begins and is complete are recorded.[5]
Methodology:
-
Sample Preparation: Ensure the 4-Bromophenylacetic acid sample is completely dry and finely powdered to allow for uniform packing and heat transfer.[5]
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the powder down to a height of 2-3 mm.[6]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[5]
-
Heating and Observation:
-
If the approximate melting point is known, heat the sample rapidly to about 20°C below the expected temperature.[6]
-
Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[6]
-
Observe the sample through the magnifying eyepiece.
-
-
Data Recording:
Trustworthiness: This protocol is self-validating. A sharp melting range (e.g., 0.5-1.0°C) is indicative of high purity. A broad range suggests the presence of impurities, prompting further purification and re-analysis.
Solubility Profile: A Critical Parameter for Formulation
Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. In drug development, aqueous solubility is a key determinant of a drug's bioavailability.
Qualitative and Quantitative Solubility Data
| Solvent | Solubility | Source |
| Water | Slightly Soluble | [4][8] |
| Ethanol | Soluble (5%) | [4][9] |
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the gold standard for determining thermodynamic solubility due to its direct measurement of a saturated solution in equilibrium.[10]
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined analytically.[10]
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of 4-Bromophenylacetic acid (e.g., 2-5 mg) to a vial containing a known volume of the chosen solvent (e.g., 1 mL of water or phosphate-buffered saline).[10] The presence of undissolved solid is essential.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time allows the system to reach thermodynamic equilibrium.
-
Phase Separation: After the incubation period, centrifuge the vials at high speed to pellet the excess, undissolved solid.[10]
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.45 µm syringe filter to remove any remaining micro-particulates.[10] Dilute the filtered sample with a suitable mobile phase for analysis.
-
Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Prepare a calibration curve with known concentrations of 4-Bromophenylacetic acid to accurately determine the concentration in the sample.[10]
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or µM.[10]
Workflow for Shake-Flask Solubility Determination
Caption: A flowchart of the shake-flask method for solubility determination.
Acidity and Ionization: pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a pharmaceutical compound, the pKa value is crucial as it determines the extent of ionization at a given pH.[11] This, in turn, affects solubility, membrane permeability, and receptor binding.
Reported pKa Value
| Property | Value | Source |
| pKa | 4.188 (at 25°C) | [4] |
This pKa value is characteristic of a moderately weak carboxylic acid. At physiological pH (~7.4), 4-Bromophenylacetic acid will be almost entirely in its deprotonated, anionic form, which typically increases its aqueous solubility but may decrease its ability to cross lipid membranes.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is one of the most common and reliable methods for pKa determination due to its simplicity and precision.[11][12]
Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored continuously with a calibrated pH electrode as the titrant is added. The pKa is determined from the resulting titration curve.[12][13]
Methodology:
-
Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[13]
-
Sample Preparation: Accurately weigh and dissolve a known amount of 4-Bromophenylacetic acid in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (typically around 1-10 mM).[12][13]
-
Titration Setup:
-
Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement.[13]
-
-
Titration Process: Add small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH). After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[11]
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added. This generates a sigmoidal titration curve.[12]
-
The equivalence point is the point of maximum slope, which can be identified precisely by calculating the first or second derivative of the curve (ΔpH/ΔV or Δ²pH/ΔV²).[14][15]
-
The pKa is the pH at the half-equivalence point, where exactly half of the acid has been neutralized.[13] At this point on the curve, pH = pKa.[12]
-
Workflow for Potentiometric pKa Determination
Sources
- 1. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 2. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. (4-Bromophenyl)acetic Acid | CAS 1878-68-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. lookchem.com [lookchem.com]
- 5. westlab.com [westlab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. 4-Bromophenylacetic acid | 1878-68-8 [chemicalbook.com]
- 9. 4-ブロモフェニル酢酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. scispace.com [scispace.com]
- 15. "Potentiometric Determination of Acid Dissociation Constants (pKa) for " by Z Qiang and Craig D. Adams [digitalcommons.usu.edu]
